Bis(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanol
Description
Properties
IUPAC Name |
bis(5-chloro-1,3-dimethylpyrazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N4O/c1-5-7(10(12)16(3)14-5)9(18)8-6(2)15-17(4)11(8)13/h9,18H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUAAHLKMICVPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(C2=C(N(N=C2C)C)Cl)O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380508 | |
| Record name | bis(5-chloro-1,3-dimethylpyrazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
648409-46-5 | |
| Record name | bis(5-chloro-1,3-dimethylpyrazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of bis(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanol can be achieved through different synthetic routes. One common method involves the one-pot pseudo three-component reactions of 3-methyl-5-pyrazolone derivatives and aldehydes . Another approach is the one-pot pseudo five-component reactions of β-keto esters, hydrazines, and aldehydes . These reactions are typically carried out under specific conditions, such as using catalysts like ceric ammonium nitrate (CAN) or piperidine under ultrasound irradiation .
Chemical Reactions Analysis
Bis(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding pyrazole derivatives with different functional groups .
Scientific Research Applications
Bis(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, pyrazole derivatives, including this compound, have shown potential as antileishmanial and antimalarial agents . Additionally, these compounds are investigated for their anti-inflammatory, antibacterial, and antifungal properties . In the industrial sector, pyrazole derivatives are used as chelating agents and in the synthesis of agrochemicals .
Mechanism of Action
The mechanism of action of bis(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. Pyrazole derivatives are known to exhibit tautomerism, which can influence their reactivity and biological activities . The compound may interact with enzymes and receptors, leading to various pharmacological effects. For example, pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation .
Comparison with Similar Compounds
Table 1: Structural Features of Bis(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanol and Analogs
Key Observations :
Key Observations :
Key Observations :
- Antifungal activity is prominent in hydrazone-linked pyrazoles (e.g., 40–50% inhibition against G. zeae ), suggesting that the methanol-linked target compound may require functional group optimization for similar efficacy.
- Fluorinated derivatives (e.g., acrylamide ) are prioritized in drug discovery due to enhanced metabolic stability and target binding.
Physicochemical Properties
Table 4: Physical Properties
Key Observations :
- Carboxylic acid derivatives exhibit higher melting points (e.g., 136°C ) due to hydrogen bonding, whereas the target compound’s methanol group may reduce crystallinity.
- Solubility trends suggest that polar aprotic solvents (DMF, DMSO) are optimal for pyrazole derivatives .
Biological Activity
Bis(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanol is a pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound, with the molecular formula C₁₁H₁₄Cl₂N₄O and a molecular weight of 289.16 g/mol, exhibits significant interactions with various biomolecules, influencing several biochemical pathways and demonstrating potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and proteins, which can lead to conformational changes that affect their functions. Notably, this compound has been shown to influence the activity of kinases and phosphatases, critical components in cellular signaling pathways.
Target Interactions
- Enzymatic Activity : The compound interacts with enzymes involved in metabolic pathways, potentially altering their activity and impacting cellular metabolism.
- Nucleic Acid Binding : It may also bind to nucleic acids, suggesting implications for gene expression regulation and replication processes.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In comparative analyses, it has been reported to exhibit effective inhibition against various bacterial strains. For instance, complex formation with pyrazole derivatives has shown competitive antifungal activity against pathogens such as Fusarium species .
| Pathogen | Inhibition Zone (mm) | Comparison |
|---|---|---|
| E. coli | 16.1 | Comparable to Gentamicin |
| Fusarium spp. | Significant inhibition | Higher than control standards |
Anticancer Activity
The compound's structural similarity to other pyrazole derivatives has led researchers to investigate its potential as an anticancer agent. Studies indicate that compounds within this class can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer), showcasing their capacity to disrupt microtubule assembly and promote cell cycle arrest .
| Cell Line | Concentration (μM) | Effect |
|---|---|---|
| MDA-MB-231 | 1.0 | Morphological changes |
| HepG2 | 10.0 | Enhanced caspase-3 activity |
Case Studies
Several case studies have been conducted to further elucidate the biological effects of this compound:
- Antifungal Activity Study : A study involving the synthesis of coordination complexes based on pyrazole ligands demonstrated that these complexes exhibited significant antifungal activity compared to standard treatments like cycloheximide .
- Anticancer Mechanism Exploration : Research focusing on the apoptotic effects of pyrazole derivatives revealed that this compound could enhance apoptosis in breast cancer cells through caspase activation and morphological alterations at micromolar concentrations .
Q & A
Q. What synthetic methodologies are employed for the preparation of Bis(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanol?
The synthesis typically involves a two-step process:
- Step 1 : Chlorination of 5-methyl-1,3-dimethylpyrazole precursors using reagents like POCl₃ or SOCl₂ to introduce the chloro substituent at the 5-position .
- Step 2 : Condensation of the chlorinated pyrazole derivative with formaldehyde or its equivalents under acidic or basic conditions to form the methanol bridge. Reaction optimization (e.g., stoichiometry, temperature, and solvent polarity) is critical to minimize side products like oligomers . Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- ¹H/¹³C NMR : Assign signals for methyl groups (δ 2.1–2.4 ppm for CH₃), chloro-substituted pyrazole rings (δ 6.8–7.2 ppm for aromatic protons), and the methanol bridge (δ 4.5–5.0 ppm for -CH₂OH) .
- FT-IR : Confirm hydroxyl (-OH) stretch at 3200–3400 cm⁻¹ and C-Cl vibration at 650–750 cm⁻¹ .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine atoms .
Advanced Research Questions
Q. How can conflicting NMR signals arising from tautomerism in this compound be resolved?
Pyrazole tautomerism (1H vs. 2H forms) may cause signal splitting. To resolve this:
- Use 2D NMR techniques (HSQC, HMBC) to correlate proton and carbon signals and confirm connectivity .
- Perform variable-temperature NMR to observe dynamic exchange broadening and identify tautomeric equilibria .
- Compare experimental data with DFT-calculated chemical shifts for tautomeric structures .
Q. What strategies improve the low yield of this compound during synthesis?
- Optimize reaction conditions:
- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., H₂SO₄) to enhance condensation efficiency .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) stabilize intermediates and reduce side reactions .
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Molecular docking : Screen derivatives against target proteins (e.g., enzymes, receptors) using software like AutoDock Vina. Focus on hydrogen bonding with the methanol bridge and hydrophobic interactions with methyl/chloro groups .
- QSAR studies : Correlate substituent electronic parameters (Hammett σ) or steric effects (Taft constants) with bioactivity data to design optimized analogs .
Q. What experimental approaches validate the compound’s stability under physiological conditions?
- pH stability assays : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC at 24/48/72 hours .
- Thermogravimetric analysis (TGA) : Assess thermal decomposition profiles to determine storage conditions .
- Light exposure tests : Use UV-Vis spectroscopy to detect photolytic byproducts under UVA/UVB irradiation .
Data Analysis and Contradiction Resolution
Q. How to address discrepancies between experimental and theoretical (DFT) NMR chemical shifts?
- Re-optimize computational parameters : Adjust solvent models (PCM vs. SMD) and basis sets (B3LYP/6-311+G(d,p)) to better match experimental conditions .
- Check for conformational flexibility : Use molecular dynamics simulations to identify dominant conformers in solution .
Q. What methods confirm the absence of heavy metal contaminants in coordination complexes derived from this compound?
- ICP-MS : Quantify trace metals (e.g., Ni²⁺, Cu²⁺) in synthesized complexes .
- X-ray crystallography : Resolve metal-ligand coordination geometry and identify potential contaminants in the crystal lattice .
Application-Oriented Questions
Q. How can the methanol bridge in this compound be functionalized for drug delivery applications?
Q. What in vitro assays are suitable for evaluating the antimicrobial potential of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
